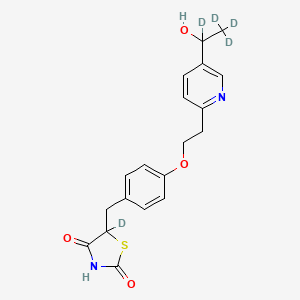

Hydroxy Pioglitazone-D5 (Major) (M-IV)

Description

BenchChem offers high-quality Hydroxy Pioglitazone-D5 (Major) (M-IV) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxy Pioglitazone-D5 (Major) (M-IV) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-deuterio-5-[[4-[2-[5-(1,2,2,2-tetradeuterio-1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/i1D3,12D,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVFDZYQLGRLCD-ARVCVUNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(=O)NC(=O)S1)CC2=CC=C(C=C2)OCCC3=NC=C(C=C3)C([2H])(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675955 | |

| Record name | 5-{[4-(2-{5-[1-Hydroxy(~2~H_4_)ethyl]pyridin-2-yl}ethoxy)phenyl]methyl}(5-~2~H)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189445-29-1 | |

| Record name | 5-{[4-(2-{5-[1-Hydroxy(~2~H_4_)ethyl]pyridin-2-yl}ethoxy)phenyl]methyl}(5-~2~H)-1,3-thiazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Biological Activity of Pioglitazone's Active Metabolites

Executive Summary

Pioglitazone, a member of the thiazolidinedione (TZD) class, is a potent insulin-sensitizing agent widely used in the management of type 2 diabetes mellitus (T2DM).[1][2] Its therapeutic efficacy is not solely attributable to the parent compound; upon administration, pioglitazone undergoes extensive hepatic metabolism to produce several pharmacologically active metabolites. These metabolites, particularly M-III and M-IV, possess significant biological activity and exhibit longer plasma half-lives than pioglitazone itself, contributing substantially to the drug's sustained glucose-lowering effects.[3][4] This technical guide provides a comprehensive analysis of the formation, pharmacokinetic profiles, and biological activities of these key metabolites. We will delve into the primary mechanism of action—Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonism—and present detailed methodologies for characterizing the activity of these compounds, offering researchers and drug development professionals a consolidated resource for understanding the complete pharmacological profile of pioglitazone.

Pioglitazone: The Parent Compound

Pioglitazone's primary mechanism of action is as a high-affinity, selective agonist for the nuclear receptor PPARγ.[5][6] PPARγ is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR) to regulate the expression of a multitude of genes involved in glucose and lipid homeostasis.[7]

Key actions of PPARγ activation include:

-

Enhanced Insulin Sensitivity: Upregulation of genes like GLUT4 (glucose transporter type 4) in muscle and adipose tissue, leading to increased glucose uptake from the bloodstream.[1]

-

Adipogenesis: Promotion of the differentiation of pre-adipocytes into mature adipocytes, which are better suited for storing free fatty acids, thereby reducing lipotoxicity in other tissues like the liver and muscle.

-

Lipid Metabolism: Modulation of genes involved in fatty acid uptake, transport, and storage.[8]

While highly selective for PPARγ, pioglitazone has also been shown to exhibit weak agonist activity on PPARα, a related nuclear receptor that is more centrally involved in fatty acid oxidation.[1][7][9] This dual agonism may contribute to its beneficial effects on lipid profiles, such as reducing triglycerides.[8]

The Metabolic Journey: Formation of Active Metabolites

Following oral administration, pioglitazone is rapidly absorbed and extensively metabolized by the hepatic cytochrome P450 (CYP) enzyme system.[2][3] The primary enzymes responsible for its biotransformation are CYP2C8 and, to a lesser extent, CYP3A4 .[1][10][11] This metabolic process is crucial as it generates metabolites that are not merely breakdown products but active pharmacological agents.

The principal active metabolites identified in human circulation are:

-

Metabolite II (M-II): A hydroxy derivative.[1]

-

Metabolite IV (M-IV): A hydroxy derivative, formed through the hydroxylation of the parent compound. This is a major primary metabolite.[10][12]

-

Metabolite III (M-III): A keto derivative, which is a secondary metabolite formed from the oxidation of M-IV.[12][13]

The metabolic cascade ensures that the therapeutic action of a single dose of pioglitazone is prolonged well beyond the pharmacokinetic profile of the parent drug alone.

A Comparative Pharmacological Analysis of Active Metabolites

The defining characteristic of pioglitazone's metabolites is their significant contribution to the overall therapeutic effect. This is a function of both their intrinsic potency and their pharmacokinetic properties, particularly their extended half-lives.

Pharmacokinetics: The Key to Sustained Action

A critical distinction between pioglitazone and its active metabolites is their plasma elimination half-life. While the parent drug is cleared relatively quickly, the M-III and M-IV metabolites persist in circulation for much longer. This extended presence means that even with once-daily dosing, these active species provide a continuous therapeutic effect.[2]

Comparative Potency at PPARγ

Quantifying the precise potency of each metabolite has been the subject of multiple investigations, with some variation in reported values depending on the assay system. However, a consistent finding is that they retain substantial biological activity. Studies suggest the hypoglycemic power of M-III and M-IV is approximately 40-60% that of the parent compound.[3][13] Other detailed structural and functional analyses of 1-hydroxypioglitazone (M-IV) reveal a more nuanced picture: while it may have a lower binding affinity for PPARγ compared to pioglitazone, it demonstrates better transcriptional efficacy, meaning a greater maximal response once bound.[14] Metabolite M-II is also considered pharmacologically active, though its plasma concentrations are generally lower than M-III and M-IV.[15]

The table below summarizes the key comparative data for pioglitazone and its principal active metabolites.

| Compound | Chemical Identity | Plasma Half-life (t½) | PPARγ Activity & Potency |

| Pioglitazone | Parent Drug | 3–7 hours[2] | Selective PPARγ agonist. EC50 ≈ 0.7-0.9 µM.[6] |

| Metabolite II (M-II) | Hydroxy Derivative | Concentrations are generally low.[15] | Pharmacologically active, but considered a minor contributor.[15] |

| Metabolite III (M-III) | Keto Derivative | 16–24 hours[2] | Active PPARγ agonist. Hypoglycemic potency is ~40-60% of parent drug.[3][13] |

| Metabolite IV (M-IV) | Hydroxy Derivative | 16–24 hours[2] | Active PPARγ agonist. Exhibits lower binding affinity but potentially greater transcriptional efficacy than parent drug.[14] |

Mechanism of Action: A Concerted Effort

The therapeutic effect of pioglitazone is a result of the combined action of the parent drug and its active metabolites on PPARγ. Upon binding, these ligands induce a conformational change in the receptor, leading to the recruitment of co-activator proteins and the dissociation of co-repressors. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating transcription.

The sustained presence of M-III and M-IV ensures that this signaling pathway remains active over a 24-hour dosing interval, leading to stable improvements in glycemic control and lipid metabolism.

Methodologies for Characterizing Metabolite Activity

Validating and quantifying the biological activity of pioglitazone metabolites requires robust in vitro and in vivo assays. The following protocols represent standard, field-proven methodologies for this purpose.

Protocol 1: In Vitro PPARγ Transactivation Assay

This cell-based assay directly measures the ability of a compound to activate the PPARγ receptor and drive the expression of a reporter gene.

-

Principle: A host cell line (e.g., HEK293, CV-1) is co-transfected with two plasmids. The first contains an expression vector for the PPARγ ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4). The second is a reporter plasmid containing a promoter with binding sites for the DNA-binding domain (e.g., UAS) upstream of a reporter gene, such as luciferase. Ligand binding to the PPARγ-LBD fusion protein activates transcription of the luciferase gene, and the resulting light output is proportional to receptor activation.[9][16]

-

Methodology:

-

Cell Culture: Plate host cells (e.g., HEK293) in 96-well plates and grow to 70-80% confluency.

-

Transfection: Co-transfect cells with the PPARγ-LBD expression plasmid and the reporter plasmid using a suitable transfection reagent. A β-galactosidase plasmid is often included as a control for transfection efficiency.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds (pioglitazone, M-III, M-IV) or vehicle control.

-

Incubation: Incubate the cells for an additional 18-24 hours.

-

Lysis and Assay: Lyse the cells and measure luciferase activity using a luminometer. Measure β-galactosidase activity to normalize the results.

-

Data Analysis: Plot the normalized luciferase activity against the compound concentration and fit to a dose-response curve to determine EC50 values.

-

Protocol 2: 3T3-L1 Adipocyte Glucose Uptake Assay

This assay provides a functional measure of insulin sensitization, a key therapeutic outcome of PPARγ activation.

-

Principle: 3T3-L1 pre-adipocytes are differentiated into mature, insulin-responsive adipocytes. Treatment with a PPARγ agonist enhances their sensitivity to insulin. The rate of glucose uptake, stimulated by insulin, is then measured using a labeled glucose analog (e.g., radioactive 2-deoxy-D-[¹⁴C]glucose or fluorescent 2-NBDG).[17][18]

-

Methodology:

-

Cell Culture & Differentiation: Grow 3T3-L1 pre-adipocytes to confluence in 12-well plates. Two days post-confluence, induce differentiation by switching to a medium containing insulin, dexamethasone, and IBMX for 48 hours. Maintain cells in insulin-containing medium for another 4-6 days until mature adipocytes are formed.[18]

-

Compound Treatment: Treat mature adipocytes with the desired concentrations of pioglitazone or its metabolites for 24-48 hours.

-

Serum Starvation: To establish a baseline, incubate the cells in serum-free medium for 2-4 hours prior to the assay.[17]

-

Insulin Stimulation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add KRH buffer with or without a sub-maximal concentration of insulin (e.g., 100 nM) and incubate for 30 minutes.

-

Glucose Uptake: Add labeled glucose analog (e.g., 2-deoxy-D-[¹⁴C]glucose) to each well and incubate for 10 minutes at 37°C.[18]

-

Termination & Lysis: Stop the uptake by washing the cells three times with ice-cold PBS. Lyse the cells with 0.1% SDS.

-

Quantification: Measure radioactivity in the cell lysates using a scintillation counter. Determine the protein concentration of each lysate for normalization.

-

Data Analysis: Calculate the rate of glucose uptake (e.g., pmol/min/mg protein) and compare the insulin-stimulated uptake in compound-treated cells versus vehicle-treated controls.

-

Protocol 3: In Vivo Assessment in Diabetic Animal Models

The KKAy mouse is a well-established model of obese type 2 diabetes, exhibiting hyperglycemia, hyperinsulinemia, and dyslipidemia, making it ideal for evaluating the in vivo efficacy of insulin-sensitizing agents.[19][20]

Conclusion and Future Directions

The biological activity of pioglitazone is a composite of the effects of the parent drug and its long-acting, pharmacologically potent metabolites, M-III and M-IV. Their extended half-lives are critical for the once-daily dosing regimen and sustained therapeutic benefit observed in patients with T2DM. A comprehensive understanding of these metabolites is therefore essential for drug development professionals seeking to design next-generation insulin sensitizers with optimized pharmacokinetic and pharmacodynamic profiles.

Future research should focus on elucidating any potential differential gene activation profiles between pioglitazone and its metabolites, which could explain nuances in their therapeutic and side-effect profiles. Furthermore, investigating the impact of genetic polymorphisms in the CYP2C8 enzyme is crucial, as variations can alter the metabolic ratio of parent drug to active metabolites, potentially influencing individual patient responses to therapy.[12] This knowledge will be invaluable for advancing personalized medicine in the treatment of metabolic diseases.

References

-

National Center for Biotechnology Information (2023). Pioglitazone - StatPearls. NCBI Bookshelf. Available at: [Link]

-

Jaakkola, T., Laitila, J., Neuvonen, P. J., & Backman, J. T. (2006). Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]

-

National Center for Biotechnology Information (2023). Pioglitazone. StatPearls Publishing. Available at: [Link]

-

Aquilante, C. L., et al. (2013). Influence of CYP2C82 on the pharmacokinetics of pioglitazone in healthy African American volunteers*. National Institutes of Health. Available at: [Link]

-

ResearchGate. Main metabolic pathways of pioglitazone. ResearchGate. Available at: [Link]

-

Hanefeld, M. (2001). Pharmacokinetics and clinical efficacy of pioglitazone. ResearchGate. Available at: [Link]

-

Gillies, P. S., & Dunn, C. J. (2000). Clinical pharmacokinetics of pioglitazone. ResearchGate. Available at: [Link]

-

Plo-Srichairach, P., et al. (2006). The Pharmacokinetics of Pioglitazone in Thai Healthy Subjects. Journal of the Medical Association of Thailand. Available at: [Link]

-

MIMS Indonesia. Pioglitazone: Uses, Dosage, Side Effects and More. MIMS. Available at: [Link]

-

ResearchGate. Metabolic activation of pioglitazone identified from rat and human liver microsomes and freshly isolated hepatocytes. ResearchGate. Available at: [Link]

-

Yue, J., et al. (2014). Effects and Potential Mechanisms of Pioglitazone on Lipid Metabolism in Obese Diabetic KKAy Mice. National Institutes of Health. Available at: [Link]

-

Sakamoto, J., et al. (2000). Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone. PubMed. Available at: [Link]

-

Hughes, T. S., et al. (2016). Structure-function analysis of 1-hydroxypioglitazone, a major in vivo metabolite of the PPARγ agonist pioglitazone. ResearchGate. Available at: [Link]

-

ResearchGate. Effects and Potential Mechanisms of Pioglitazone on Lipid Metabolism in Obese Diabetic KKAy Mice. ResearchGate. Available at: [Link]

-

Sakamoto, J., et al. (2000). Activation of Human Peroxisome Proliferator-Activated Receptor (PPAR) Subtypes by Pioglitazone. ResearchGate. Available at: [Link]

-

ACS Omega (2017). Dihydrosanguinarine Enhances Glucose Uptake in Mouse 3T3-L1 Cells. ACS Publications. Available at: [Link]

-

Journal of Applied Biology and Biotechnology (2022). Study of in vitro activity on glucose uptake of 3T3L1 cells, RIN5f cells, and glycemic index stimulation inhibitory effect of Ab. Journal of Applied Biology and Biotechnology. Available at: [Link]

-

Frontiers in Endocrinology (2018). The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond. Frontiers. Available at: [Link]

-

Stolar, M. W., & Chilton, R. J. (2003). The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice. National Institutes of Health. Available at: [Link]

-

National Center for Biotechnology Information. Pioglitazone. PubChem. Available at: [Link]

-

Colca, J. R., et al. (1995). Lipoprotein Profile Characterization of the KKA(y) Mouse, a Rodent Model of Type II Diabetes, Before and After Treatment With the Insulin-Sensitizing Agent Pioglitazone. PubMed. Available at: [Link]

-

Chan, M., et al. (2003). Effects of the PPARgamma agonist pioglitazone on lipoprotein metabolism in patients with type 2 diabetes mellitus. PubMed. Available at: [Link]

Sources

- 1. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mims.com [mims.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]

- 5. Pioglitazone | C19H20N2O3S | CID 4829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. Frontiers | The Pioglitazone Trek via Human PPAR Gamma: From Discovery to a Medicine at the FDA and Beyond [frontiersin.org]

- 8. Effects of the PPARgamma agonist pioglitazone on lipoprotein metabolism in patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of human peroxisome proliferator-activated receptor (PPAR) subtypes by pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. researchgate.net [researchgate.net]

- 12. Influence of CYP2C8*2 on the pharmacokinetics of pioglitazone in healthy African American volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. jmatonline.com [jmatonline.com]

- 16. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. jabonline.in [jabonline.in]

- 19. Effects and Potential Mechanisms of Pioglitazone on Lipid Metabolism in Obese Diabetic KKAy Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lipoprotein profile characterization of the KKA(y) mouse, a rodent model of type II diabetes, before and after treatment with the insulin-sensitizing agent pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Pioglitazone to its Active Metabolite M-IV

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the in vitro metabolism of pioglitazone, focusing on its biotransformation to the pharmacologically active metabolite, M-IV. This document delves into the core enzymatic pathways, provides detailed experimental protocols for characterization, and offers insights into the causality behind methodological choices, ensuring a robust and reproducible scientific investigation.

Introduction: The Significance of Pioglitazone Metabolism

Pioglitazone is an oral antihyperglycemic agent of the thiazolidinedione class, widely used in the management of type 2 diabetes mellitus. Its therapeutic efficacy is not solely dependent on the parent drug but is significantly augmented by its active metabolites.[1] Understanding the metabolic fate of pioglitazone is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response.

The primary metabolic pathway of interest is the hydroxylation of pioglitazone to form M-IV (a hydroxy derivative), a major circulating active metabolite that contributes significantly to the overall glucose-lowering effect.[2][3] This guide will focus on the established in vitro systems and methodologies to study this critical biotransformation.

The Enzymatic Machinery: Cytochrome P450 Isoforms in M-IV Formation

The hepatic metabolism of pioglitazone is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes.[4] Extensive in vitro research has identified the key players in the formation of M-IV.

Primary and Secondary CYP Contributions

In vitro studies utilizing human liver microsomes (HLM) and recombinant human CYP isoforms have unequivocally demonstrated that CYP2C8 is the principal enzyme responsible for the metabolism of pioglitazone to M-IV.[5][6] A secondary, yet significant, contribution is made by CYP3A4 .[2][5][6] While some studies have suggested minor roles for other isoforms like CYP1A2 and CYP2D6, the focus for predictive metabolism and interaction studies remains on CYP2C8 and CYP3A4.[7][8]

The causality for investigating both primary and secondary pathways lies in the potential for clinical drug-drug interactions. Inhibition or induction of CYP2C8 can significantly alter pioglitazone's clearance, while modulation of CYP3A4 can also have a measurable impact, especially in individuals where the CYP2C8 pathway may be compromised due to genetic polymorphisms or co-administered medications.[5]

Metabolic Pathway Visualization

The metabolic cascade from pioglitazone to its key active metabolites can be visualized as follows:

Caption: Metabolic activation of Pioglitazone to M-IV and M-III.

Experimental Design: A Framework for In Vitro Investigation

A robust in vitro study of pioglitazone metabolism necessitates a multi-faceted approach, typically involving both a complex enzyme system (human liver microsomes) and specific recombinant enzymes.

Experimental Workflow

The following diagram outlines a logical workflow for characterizing the in vitro metabolism of pioglitazone to M-IV.

Caption: Workflow for in vitro Pioglitazone metabolism studies.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and providing a clear rationale for each step.

Protocol 3.2.1: Determination of Pioglitazone Metabolism in Human Liver Microsomes (HLM)

-

Objective: To characterize the overall rate of M-IV formation in a pooled, physiologically relevant enzyme system.

-

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Pioglitazone

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Acetonitrile (ACN) with an internal standard (e.g., deuterated pioglitazone)

-

96-well incubation plates

-

Incubator/shaker (37°C)

-

-

Methodology:

-

Preparation: Prepare a stock solution of pioglitazone in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation should be less than 1%.

-

Incubation Mixture: In a 96-well plate, combine the potassium phosphate buffer, HLM (final concentration typically 0.2-0.5 mg/mL), and pioglitazone at various concentrations (e.g., 1-100 µM).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.

-

Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume should be consistent across all wells (e.g., 200 µL).

-

Time Course: Incubate the plate at 37°C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

-

Controls:

-

No NADPH: To control for non-enzymatic degradation.

-

No HLM: To control for substrate instability in the buffer.

-

Zero-time point: To establish the baseline at the start of the reaction.

-

-

Protocol 3.2.2: Reaction Phenotyping with Recombinant CYP Isoforms

-

Objective: To identify the specific CYP enzymes responsible for M-IV formation.

-

Methodology:

-

This protocol follows the same principles as Protocol 3.2.1, with the substitution of HLM for individual recombinant human CYP enzymes (e.g., CYP2C8, CYP3A4, and a panel of others for comprehensive phenotyping).[6][9]

-

Enzyme concentrations should be chosen based on their relative abundance in the liver and the manufacturer's recommendations (e.g., 10-50 pmol/mL).[6]

-

A clinically relevant concentration of pioglitazone (e.g., 1 µM) is typically used for these screening assays.[6]

-

Data Analysis and Interpretation

Analytical Quantification

The quantification of pioglitazone and M-IV is typically achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10] This technique offers high sensitivity and selectivity, allowing for accurate measurement in complex biological matrices.[10][11]

Table 1: Example LC-MS/MS Parameters for Pioglitazone and M-IV

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Pioglitazone | 357.1 | 134.1 | 25 |

| M-IV (Hydroxy Pioglitazone) | 373.1 | 150.1 | 22 |

| Internal Standard | (Varies) | (Varies) | (Varies) |

Note: These values are illustrative and should be optimized for the specific instrument used.

Enzyme Kinetics and Inhibition

The data generated from these experiments can be used to determine key metabolic parameters.

Table 2: Summary of In Vitro Metabolic Parameters for Pioglitazone

| Parameter | Description | Typical Experimental System |

| Km (Michaelis constant) | Substrate concentration at which the reaction rate is half of Vmax. | HLM or recombinant CYPs |

| Vmax (Maximum reaction velocity) | The maximum rate of M-IV formation under saturating substrate conditions. | HLM or recombinant CYPs |

| Intrinsic Clearance (CLint) | Vmax / Km; a measure of the enzyme's catalytic efficiency. | HLM or recombinant CYPs |

| IC50 (Half maximal inhibitory concentration) | Concentration of an inhibitor that causes 50% inhibition of M-IV formation. | HLM with known CYP inhibitors |

In vitro studies have shown that potent CYP2C8 inhibitors, such as gemfibrozil and montelukast, significantly reduce the formation of M-IV.[5][6] For instance, montelukast has been reported to inhibit M-IV formation with an IC50 value of 0.18 µM in HLM.[5][6]

Conclusion: Bridging In Vitro Data to Clinical Relevance

The in vitro characterization of pioglitazone's metabolism to M-IV is a critical step in drug development and clinical pharmacology. By employing the methodologies outlined in this guide, researchers can:

-

Identify the primary metabolic pathways: Confirming the roles of CYP2C8 and CYP3A4.

-

Predict potential drug-drug interactions: By assessing the impact of known CYP inhibitors and inducers.

-

Provide a basis for understanding inter-individual variability: Genetic polymorphisms in CYP2C8 can influence pioglitazone's metabolism and clinical response.[3]

The data generated from these in vitro systems provide a robust foundation for building pharmacokinetic models and informing the design of clinical studies, ultimately contributing to the safer and more effective use of pioglitazone.

References

-

Jaakkola, T., Laitila, J., Neuvonen, P. J., & Backman, J. T. (2006). Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors. Basic & clinical pharmacology & toxicology, 99(1), 44–51. [Link]

-

Muschler, E., Lal, J., Jetter, A., Taneja, A., & Kirchheiner, J. (2009). The role of human CYP2C8 and CYP2C9 variants in pioglitazone metabolism in vitro. Basic & clinical pharmacology & toxicology, 105(6), 396–401. [Link]

-

Patel, M., & Shrivastava, N. (2023). Pioglitazone. In StatPearls. StatPearls Publishing. [Link]

-

Bellanca, C. M., Augello, E., Di Benedetto, G., Burgaletto, C., & Polosa, R. (2022). Main metabolic pathways of pioglitazone. ResearchGate. [Link]

-

Jaakkola, T., Laitila, J., Neuvonen, P. J., & Backman, J. T. (2006). Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors. Basic & clinical pharmacology & toxicology, 99(1), 44–51. [Link]

-

Tang, W., Wang, R. W., & Lu, A. Y. (2005). Utility of recombinant cytochrome P450 enzymes: a drug metabolism perspective. Current drug metabolism, 6(5), 503–517. [Link]

-

Muschler, E., Lal, J., Jetter, A., Taneja, A., & Kirchheiner, J. (2009). The role of human CYP2C8 and CYP2C9 variants in pioglitazone metabolism in vitro. Semantic Scholar. [Link]

-

Pharmacology of Pioglitazone ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

-

pioglitazone. ClinPGx. (n.d.). [Link]

-

Tang, W., Wang, R. W., & Lu, A. Y. (2005). Utility of Recombinant Cytochrome P450 Enzymes: A Drug Metabolism Perspective. Sci-Hub. [Link]

-

Baughman, T. M., Graham, R. A., Wells-Knecht, K., Silver, I. S., Tyler, L. O., Wells-Knecht, M., & Zhao, Z. (2005). Metabolic activation of pioglitazone identified from rat and human liver microsomes and freshly isolated hepatocytes. ResearchGate. [Link]

-

Aquilante, C. L., Kosmiski, L. A., & Langaee, T. Y. (2011). Influence of CYP2C8*2 on the pharmacokinetics of pioglitazone in healthy African American volunteers. The pharmacogenomics journal, 11(4), 282–289. [Link]

-

Baughman, T. M., Graham, R. A., Wells-Knecht, K., Silver, I. S., Tyler, L. O., Wells-Knecht, M., & Zhao, Z. (2005). Metabolic activation of pioglitazone identified from rat and human liver microsomes and freshly isolated hepatocytes. Semantic Scholar. [Link]

-

Tang, W., Wang, R. W., & Lu, A. Y. (2005). Utility of Recombinant Cytochrome P450 Enzymes: A Drug Metabolism Perspective. ResearchGate. [Link]

-

A Reproducible Method for the Quantification of Pioglitazone and Metabolites in Human Plasma Using the ACQUITY UPLC H-Class. (n.d.). Waters. [Link]

-

Baughman, T. M., Graham, R. A., Wells-Knecht, K., Silver, I. S., Tyler, L. O., Wells-Knecht, M., & Zhao, Z. (2005). Metabolic activation of pioglitazone identified from rat and human liver microsomes and freshly isolated hepatocytes. Drug metabolism and disposition: the biological fate of chemicals, 33(6), 733–738. [Link]

-

Teng, R., Gorski, J. C., & Hall, S. D. (2001). Pioglitazone: effect on CYP3A4 activity. The Journal of clinical pharmacology, 41(8), 883–888. [Link]

-

DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR DETERMINATION OF PIOGLITAZONE IN SOLID DOSAGE FORM. (n.d.). ResearchGate. [Link]

-

Teng, R., Gorski, J. C., & Hall, S. D. (2001). Pioglitazone: Effect on CYP3A4 activity. ResearchGate. [Link]

-

Uchida, T., Hata, M., & Uchimura, H. (2010). Identification of Novel Metabolic Pathways of Pioglitazone in Hepatocytes: N-Glucuronidation of Thiazolidinedione Ring and Sequential Ring-Opening Pathway. ResearchGate. [Link]

-

Scheen, A. J. (2001). Pharmacokinetics and clinical efficacy of pioglitazone. ResearchGate. [Link]

-

Sahu, P. K., & Ramisetti, N. R. (2012). Pioglitazone: A review of analytical methods. Journal of pharmaceutical analysis, 2(4), 235–242. [Link]

-

Eckland, D. A., & Danhof, M. (2000). Clinical pharmacokinetics of pioglitazone. Experimental and clinical endocrinology & diabetes : official journal, German Society of Endocrinology [and] German Diabetes Association, 108 Suppl 2, S234–S242. [Link]

-

Recombinant Human Cytochrome P450 Monooxygenases for Drug Metabolite Synthesis. (n.d.). ResearchGate. [Link]

-

Avihingsanon, Y., & Tassaneeyakul, W. (2006). The Pharmacokinetics of Pioglitazone in Thai Healthy Subjects. Journal of the Medical Association of Thailand, 89(12), 2116–2122. [Link]

-

A graph representation of a metabolic pathway. (n.d.). ResearchGate. [Link]

-

Pelkonen, O., Turpeinen, M., & Uusitalo, J. (2008). Inhibition and induction of CYP enzymes in humans: an update. Archives of toxicology, 82(10), 667–715. [Link]

-

Alim, M. A., & Hossain, M. S. (2012). HPLC Method for the Determination of Pioglitazone in Human Plasma and Its Application to Pharmacokinetic Study. Asian Journal of Chemistry, 24(1), 215–218. [Link]

-

The graph representation of a metabolic pathway. (n.d.). ResearchGate. [Link]

-

Not for Implementation - Draft Guidance on Pioglitazone Hydrochloride October 2024. (n.d.). accessdata.fda.gov. [Link]

-

Interactive Visualization of Metabolic Pathways. (n.d.). graz.at. [Link]

-

Shaik, S. B., Joshi, P. K., Usha, M., Bindhu, T., & Ramya, T. (2014). Analytical method development and validation of pioglitazone hydrochloride by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 6(6), 16–21. [Link]

-

Saha, C., & S, S. (2016). Comparative in vitro-in vivo correlation analysis with pioglitazone tablets. Indian journal of pharmaceutical sciences, 78(1), 110–117. [Link]

-

Uchida, T., Hata, M., & Uchimura, H. (2010). Identification of Novel Metabolic Pathways of Pioglitazone in Hepatocytes: N-Glucuronidation of Thiazolidinedione Ring and Sequential Ring-Opening Pathway. Semantic Scholar. [Link]

-

A graph layout algorithm for drawing metabolic pathways. (2000). SciSpace. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Influence of CYP2C8*2 on the pharmacokinetics of pioglitazone in healthy African American volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of human CYP2C8 and CYP2C9 variants in pioglitazone metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 10. lcms.cz [lcms.cz]

- 11. sdiarticle4.com [sdiarticle4.com]

An In-depth Technical Guide to the Chemical Structure of Deuterated Hydroxy Pioglitazone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical structure, synthesis, characterization, and application of deuterated Hydroxy Pioglitazone. As a senior application scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for professionals in drug development and metabolic research.

Introduction: The Significance of Deuterated Analogs in Pharmaceutical Research

The practice of isotopic labeling, particularly with deuterium, has become an indispensable tool in modern drug discovery and development. The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts a subtle yet significant change in the physicochemical properties of a molecule. This modification, while generally not altering the fundamental pharmacology of the parent compound, can profoundly influence its metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down metabolic processes involving the cleavage of this bond.

This guide focuses on deuterated analogs of Hydroxy Pioglitazone, a major active metabolite of the thiazolidinedione antidiabetic drug, Pioglitazone. Understanding the precise location of deuterium substitution is critical for its intended application, which predominantly lies in its use as a highly reliable internal standard for pharmacokinetic (PK) and bioequivalence studies. Furthermore, selective deuteration can be a strategic approach to modulate drug metabolism, potentially leading to improved pharmacokinetic profiles.

Chemical Structure and Nomenclature

Hydroxy Pioglitazone is the result of the hydroxylation of the ethyl group on the pyridine ring of Pioglitazone. The introduction of a hydroxyl group creates a new chiral center, adding to the complexity of the molecule. When considering deuteration, it is crucial to define the exact position of the deuterium atoms.

Structure of Hydroxy Pioglitazone

The systematic IUPAC name for Hydroxy Pioglitazone is 5-((4-(2-(5-(1-hydroxyethyl)pyridin-2-yl)ethoxy)phenyl)methyl)thiazolidine-2,4-dione. The structure contains two chiral centers: one at the C-5 position of the thiazolidinedione ring and a new one at the carbon bearing the hydroxyl group on the ethyl side chain.

Caption: Chemical structure of Hydroxy Pioglitazone.

Deuterated Analogs and Nomenclature

The most common commercially available deuterated analog is Hydroxy Pioglitazone-d4. According to IUPAC nomenclature for isotopically substituted compounds, the name should specify the location and number of deuterium atoms.[1][2]

Hydroxy Pioglitazone-d4:

-

IUPAC Name: 5-((4-(2-(5-(1-hydroxyethyl)pyridin-2-yl)ethoxy)phenyl-2,3,5,6-d4)methyl)thiazolidine-2,4-dione

-

Rationale for this labeling pattern: Deuteration on the phenyl ring, which is not a primary site of metabolism for Pioglitazone, makes this analog an excellent internal standard. The deuterium atoms are unlikely to be lost during metabolic processes, ensuring the stability of the label.

Other potential sites for deuteration include:

-

Ethyl bridge: Deuteration of the ethoxy linker could be useful for studying specific metabolic pathways involving this part of the molecule.

-

Pyridine ring: While less common, deuteration of the pyridine ring could be explored.

-

Thiazolidinedione ring: Deuteration at the chiral center (C-5) has been used to stabilize the stereoisomers of the parent drug, Pioglitazone. A similar strategy could be applied to Hydroxy Pioglitazone to study the individual activities of its diastereomers.

Synthesis of Deuterated Hydroxy Pioglitazone

The synthesis of deuterated Hydroxy Pioglitazone typically involves a multi-step process, starting from commercially available deuterated precursors or employing deuteration agents at a suitable stage. The following is a representative synthetic strategy for Hydroxy Pioglitazone-d4.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for Hydroxy Pioglitazone-d4 is outlined below. The key is the introduction of the deuterated phenyl ring early in the synthesis.

Caption: Retrosynthetic analysis of Hydroxy Pioglitazone-d4.

Experimental Protocol: Synthesis of Hydroxy Pioglitazone-d4

This protocol is a representative example based on established synthetic methodologies for Pioglitazone and its analogs.

Step 1: Synthesis of 4-(2-(5-(1-hydroxyethyl)pyridin-2-yl)ethoxy)phenol-2,3,5,6-d4

-

Starting Material: Commercially available phenol-d6 is brominated to yield 4-bromophenol-2,3,5,6-d4.

-

Williamson Ether Synthesis: The deuterated bromophenol is reacted with 2-(5-(1-((tert-butyldimethylsilyl)oxy)ethyl)pyridin-2-yl)ethan-1-ol under basic conditions (e.g., NaH in DMF) to form the ether linkage. The hydroxyl group on the pyridine side chain is protected with a silyl group (e.g., TBDMS) to prevent side reactions.

-

Deprotection: The silyl protecting group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) to yield the deuterated phenolic intermediate.

Step 2: Synthesis of 5-((4-(2-(5-(1-hydroxyethyl)pyridin-2-yl)ethoxy)phenyl-2,3,5,6-d4)methyl)thiazolidine-2,4-dione

-

Mitsunobu Reaction: The deuterated phenolic intermediate is reacted with 5-(hydroxymethyl)thiazolidine-2,4-dione under Mitsunobu conditions (triphenylphosphine and diethyl azodicarboxylate - DEAD) to couple the two fragments.

-

Purification: The final product, Hydroxy Pioglitazone-d4, is purified by column chromatography on silica gel.

Characterization of Deuterated Hydroxy Pioglitazone

The successful synthesis and purity of deuterated Hydroxy Pioglitazone must be confirmed using a combination of analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of Hydroxy Pioglitazone-d4 will be significantly different from its non-deuterated counterpart in the aromatic region. The signals corresponding to the protons on the phenyl ring will be absent or significantly reduced in intensity. The remaining signals for the pyridine, ethoxy, and thiazolidinedione moieties should be present with their characteristic chemical shifts and coupling patterns.

¹³C NMR: The carbon NMR spectrum will show the presence of all carbon atoms. The signals for the deuterated carbons on the phenyl ring will exhibit a characteristic triplet multiplicity due to C-D coupling and will be significantly less intense due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Hydroxy Pioglitazone-d4

| Moiety | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-d4 | Absent/Reduced | ~115-160 (with C-D coupling) |

| Pyridine | ~7.2-8.5 | ~120-160 |

| Ethoxy | ~3.0-4.5 | ~60-70 |

| Thiazolidinedione | ~3.5-5.0, ~11.0 (NH) | ~40-55, ~170-175 (C=O) |

| Hydroxyethyl | ~1.5 (CH₃), ~4.9 (CH), ~5.5 (OH) | ~25 (CH₃), ~65 (CH) |

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the incorporation of deuterium atoms. The molecular weight of Hydroxy Pioglitazone-d4 will be 4 atomic mass units (amu) higher than the non-deuterated compound.

-

Hydroxy Pioglitazone (C₁₉H₂₀N₂O₄S): Molecular Weight = 372.44 g/mol

-

Hydroxy Pioglitazone-d4 (C₁₉H₁₆D₄N₂O₄S): Molecular Weight = 376.47 g/mol

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and the exact mass of the deuterated compound. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which can further confirm the location of the deuterium labels. The fragment ions containing the deuterated phenyl ring will show a mass shift of +4 amu compared to the corresponding fragments of the non-deuterated analog.

Caption: Predicted MS/MS fragmentation of Hydroxy Pioglitazone-d4.

Application in Bioanalysis and Pharmacokinetic Studies

The primary application of deuterated Hydroxy Pioglitazone is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of Hydroxy Pioglitazone in biological matrices such as plasma, serum, and urine.

Rationale for Using a Deuterated Internal Standard

A stable isotope-labeled internal standard is considered the "gold standard" in quantitative bioanalysis for several reasons:

-

Similar Physicochemical Properties: It co-elutes with the analyte during chromatography, ensuring that any variations in retention time do not affect quantification.

-

Correction for Matrix Effects: It experiences similar ionization suppression or enhancement as the analyte in the mass spectrometer source, allowing for accurate correction of matrix effects.

-

Compensation for Sample Preparation Variability: It accounts for any loss of analyte during sample extraction and processing steps.

Experimental Protocol: LC-MS/MS Quantification of Hydroxy Pioglitazone in Human Plasma

Objective: To determine the concentration of Hydroxy Pioglitazone in human plasma samples using Hydroxy Pioglitazone-d4 as an internal standard.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Hydroxy Pioglitazone-d4 internal standard working solution (e.g., 100 ng/mL in methanol).

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

3. MS/MS Parameters (Multiple Reaction Monitoring - MRM):

The following MRM transitions would be monitored:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Hydroxy Pioglitazone | 373.1 | 150.1 |

| Hydroxy Pioglitazone-d4 (IS) | 377.1 | 154.1 |

4. Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

-

The concentration of Hydroxy Pioglitazone in the unknown samples is then determined from this calibration curve.

Caption: Bioanalytical workflow for Hydroxy Pioglitazone quantification.

Conclusion

Deuterated Hydroxy Pioglitazone, particularly the -d4 analog, is a critical tool for researchers in drug metabolism and pharmacokinetics. Its synthesis, while requiring careful planning and execution, yields a highly specific and stable internal standard that is essential for accurate and precise bioanalytical measurements. The principles and protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and application of these valuable labeled compounds, ultimately contributing to the robust and reliable data required for advancing pharmaceutical research and development.

References

-

International Union of Pure and Applied Chemistry. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Royal Society of Chemistry, 2013, [Link].

-

International Union of Pure and Applied Chemistry. "Names for Isotopically Modified Compounds." Pure and Applied Chemistry, vol. 51, no. 2, 1979, pp. 353-380, [Link].

-

PubChem. "Hydroxy pioglitazone-d4 (M-IV)." National Center for Biotechnology Information, [Link].

-

Sohda, T., et al. "Studies on Antidiabetic Agents. II. Synthesis and Biological Activities of 5-[4-(2-Pyridylalkoxy)benzyl]-2,4-thiazolidinediones." Chemical and Pharmaceutical Bulletin, vol. 30, no. 10, 1982, pp. 3580-3600, [Link].

-

Lin, Z. J., et al. "Simultaneous determination of pioglitazone and its two active metabolites in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, vol. 33, no. 1, 2003, pp. 101-108, [Link].

-

Eckland, D. J., and Danhof, M. "Clinical pharmacokinetics of pioglitazone." Expert Opinion on Drug Metabolism & Toxicology, vol. 6, no. 2, 2010, pp. 233-243, [Link].

-

"A Reproducible Method for the Quantification of Pioglitazone and Metabolites in Human Plasma Using the ACQUITY UPLC H-Class." Waters Corporation, [Link].

-

Jaakkola, T., et al. "Effect of rifampicin on the pharmacokinetics of pioglitazone." British Journal of Clinical Pharmacology, vol. 61, no. 1, 2006, pp. 70-78, [Link].

Sources

An In-depth Technical Guide to the Metabolic Pathway of Pioglitazone Leading to M-IV Formation

This guide provides a detailed exploration of the metabolic biotransformation of Pioglitazone, an essential oral antihyperglycemic agent, with a specific focus on the pathway leading to its pharmacologically active metabolite, M-IV. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core pharmacological principles with practical, field-proven experimental methodologies.

Introduction: Pioglitazone and Its Therapeutic Significance

Pioglitazone is a member of the thiazolidinedione (TZD) class of drugs, indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.[1] Its primary mechanism of action involves the potent and selective agonism of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is crucial in regulating genes involved in glucose and lipid metabolism.[2] Activation of PPARγ enhances insulin sensitivity in key target tissues such as adipose tissue, skeletal muscle, and the liver, thereby improving glucose uptake and reducing hepatic glucose production.[2]

Unlike some antidiabetic agents, the therapeutic effect of Pioglitazone is not solely dependent on the parent compound. It undergoes extensive hepatic metabolism, resulting in the formation of several metabolites, some of which are pharmacologically active and contribute significantly to the drug's sustained glucose-lowering effects.[3][4] Among these, the M-IV metabolite is of particular interest due to its significant contribution to the overall efficacy. Understanding the precise pathway of its formation is therefore critical for predicting drug efficacy, potential drug-drug interactions (DDIs), and inter-individual variability in patient response.

The Metabolic Journey: From Pioglitazone to the Active M-IV Metabolite

The biotransformation of Pioglitazone is a classic example of Phase I metabolism, predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.

The Core Reaction: Aliphatic Hydroxylation

The conversion of Pioglitazone to M-IV is an aliphatic hydroxylation reaction. This process introduces a hydroxyl (-OH) group onto the ethyl side chain of the pyridine ring of the Pioglitazone molecule. The chemical name of the resulting M-IV metabolite is 5-[[4-[2-(5-(1-Hydroxyethyl)-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione.[5] This structural modification is a key step that maintains the pharmacological activity of the molecule.

Key Enzymatic Drivers: CYP2C8 and CYP3A4

Extensive in vitro studies using human liver microsomes (HLMs) and recombinant human CYP isoforms have definitively identified the primary enzymes responsible for M-IV formation.

-

CYP2C8: This is the principal enzyme catalyzing the hydroxylation of Pioglitazone to M-IV.[6][7][8] Its major role makes Pioglitazone metabolism susceptible to interactions with potent CYP2C8 inhibitors or inducers. For instance, co-administration with the CYP2C8 inhibitor gemfibrozil has been shown to significantly increase plasma concentrations of Pioglitazone.[8]

-

CYP3A4: While secondary to CYP2C8, CYP3A4 also contributes significantly to the metabolism of Pioglitazone and the formation of M-IV.[1][6][7][9] Its involvement provides an alternative, albeit less dominant, metabolic route.

Other CYP isoforms, such as CYP1A2 and CYP2D6, have shown some capacity to form M-IV in vitro, but their contribution is considered minor compared to CYP2C8 and CYP3A4.[10]

The Broader Metabolic Landscape

While M-IV is a major active metabolite, Pioglitazone is also converted to other metabolites, including M-II and M-III.[1][11] Notably, the M-IV metabolite can be further oxidized to form the active keto-metabolite, M-III.[11][12] Together, these active metabolites have a longer combined half-life (16-24 hours) than the parent drug (3-7 hours), which accounts for the sustained therapeutic effect allowing for once-daily dosing.[4][13]

Diagram: Metabolic Conversion of Pioglitazone to M-IV

Caption: Primary metabolic pathway of Pioglitazone to its active metabolites M-IV and M-III.

Experimental Analysis of M-IV Formation: A Self-Validating Protocol

To investigate the metabolic pathway of Pioglitazone in a research setting, a robust and reproducible in vitro methodology is essential. The following protocol outlines a standard approach using Human Liver Microsomes (HLMs), a subcellular fraction rich in CYP enzymes.

Causality Behind Experimental Design

The choice of HLMs is deliberate; they provide a complex, biologically relevant enzyme environment that closely mimics hepatic metabolism. To validate the specific roles of CYP2C8 and CYP3A4, this core experiment is designed to be followed by two confirmatory steps:

-

Chemical Inhibition: Using selective inhibitors for CYP2C8 (e.g., Montelukast) and CYP3A4 (e.g., Ketoconazole) to demonstrate a reduction in M-IV formation, thereby confirming their catalytic role.

-

Recombinant Enzymes: Replicating the experiment with purified, recombinant CYP2C8 and CYP3A4 to provide definitive proof of their capacity to perform the transformation.

This three-pronged approach creates a self-validating system, ensuring the trustworthiness of the results.

Step-by-Step Protocol: In Vitro M-IV Formation Assay

Objective: To quantify the formation of the M-IV metabolite from Pioglitazone upon incubation with Human Liver Microsomes.

Materials:

-

Pioglitazone (substrate)

-

M-IV analytical standard

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Ice-cold Acetonitrile with an internal standard (for reaction termination and protein precipitation)

-

96-well incubation plate and plate sealer

-

Incubator/shaker set to 37°C

Procedure:

-

Reagent Preparation: Thaw all reagents on ice. Prepare working solutions of Pioglitazone in a suitable solvent (e.g., methanol) to achieve final incubation concentrations (e.g., 1 µM).[6]

-

Incubation Mixture Setup: In each well of the 96-well plate on ice, add the components in the following order:

-

Phosphate Buffer

-

Human Liver Microsomes (to a final concentration of 0.5 mg/mL)

-

Pioglitazone working solution

-

-

Pre-incubation: Seal the plate and pre-incubate for 5 minutes at 37°C with shaking. This step ensures all components reach thermal equilibrium before the reaction starts.

-

Reaction Initiation: Start the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system to each well. The presence of NADPH is essential as it is the cofactor for CYP enzyme activity.

-

Incubation: Reseal the plate and incubate at 37°C with shaking for a predetermined time (e.g., 60 minutes).[6]

-

Reaction Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of Pioglitazone or M-IV).[11] The cold solvent immediately halts all enzymatic activity and precipitates the microsomal proteins.

-

Sample Processing: Seal the plate and centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.

-

Analysis: Carefully transfer the supernatant, which contains the parent drug and its metabolites, to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14]

Diagram: Experimental Workflow for In Vitro Metabolism Assay

Caption: Step-by-step workflow for the in vitro analysis of Pioglitazone metabolism.

Data Presentation and Interpretation

The quantitative data derived from the LC-MS/MS analysis allows for a thorough characterization of the metabolic pathway.

Quantitative Analysis of CYP Inhibition

To confirm the roles of specific CYP enzymes, inhibitor studies are crucial. The results are typically presented as IC50 values—the concentration of an inhibitor required to reduce the rate of M-IV formation by 50%.

| Inhibitor | Target CYP | IC50 for M-IV Formation (µM) | Implication |

| Montelukast | CYP2C8 | 0.18 | Potent inhibition confirms a major role for CYP2C8. |

| Zafirlukast | CYP2C8 | 0.78 | Confirms significant involvement of CYP2C8. |

| Trimethoprim | CYP2C8 | 71 | Weaker inhibition, but still points to CYP2C8 activity. |

| Gemfibrozil | CYP2C8 | 59 | Moderate inhibition by another known CYP2C8 inhibitor. |

| Ketoconazole | CYP3A4 | (Varies) | Marked inhibition by CYP3A4 inhibitors confirms its secondary role. |

Table based on data from Jaakkola et al., 2006.[6]

Interpretation of Results

Conclusion

The metabolic conversion of Pioglitazone to its active hydroxy metabolite, M-IV, is a critical process that underpins the drug's sustained therapeutic efficacy. This biotransformation is predominantly driven by the CYP2C8 enzyme, with a secondary contribution from CYP3A4, through an aliphatic hydroxylation reaction. A comprehensive understanding of this pathway, validated through systematic in vitro methodologies, is fundamental for drug development professionals. It enables the accurate prediction of drug-drug interactions, informs dosing strategies, and provides a mechanistic basis for observed inter-patient variability, ultimately ensuring the safer and more effective use of Pioglitazone in the management of type 2 diabetes.

References

-

Jaakkola, T., Laitila, J., Neuvonen, P. J., & Backman, J. T. (2006). Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors. Basic & clinical pharmacology & toxicology, 99(1), 44–51. [Link]

-

Gillies, P. S., & Dunn, C. J. (2000). Pharmacokinetics and clinical efficacy of pioglitazone. Clinical pharmacokinetics, 39(4), 285–304. [Link]

-

Anonymous. (2025). Pharmacology of Pioglitazone; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

-

Gillies, P. S., & Dunn, C. J. (2000). Pharmacokinetics and clinical efficacy of pioglitazone. ResearchGate. [Link]

-

Various Authors. (2006-2018). Pioglitazone: Effect on CYP3A4 activity. ResearchGate. [Link]

-

Uchiyama, N., et al. (2010). Identification of Novel Metabolic Pathways of Pioglitazone in Hepatocytes: N-Glucuronidation of Thiazolidinedione Ring and Sequential Ring-Opening Pathway. ResearchGate. [Link]

-

Patel, D., & Adgoy, I. (2023). Pioglitazone. StatPearls - NCBI Bookshelf. [Link]

-

Muschler, E., Lal, J., Jetter, A., & Kirchheiner, J. (2009). The role of human CYP2C8 and CYP2C9 variants in pioglitazone metabolism in vitro. Basic & clinical pharmacology & toxicology. [Link]

-

Jaakkola, T., et al. (2006). Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors. ClinPGx. [Link]

-

Baughman, T. M., et al. (2005). Metabolic activation of pioglitazone identified from rat and human liver microsomes and freshly isolated hepatocytes. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Pioglitazone. PubChem. [Link]

-

Vig, N., et al. (2022). Rapid and Stable Liquid Chromatographic Tandem Mass Spectrometric Method for Simultaneous Estimation of Pioglitazone, Keto Pioglitazone and Hydroxy Pioglitazone in Human Plasma: Application to Bioequivalence Study. Asian Journal of Chemistry. [Link]

-

ChemWhat. (n.d.). Pioglitazone M4 Metabolite CAS#: 146062-44-4. ChemWhat. [Link]

-

Pharmaffiliates. (n.d.). Pioglitazone-impurities. Pharmaffiliates. [Link]

-

Waters Corporation. (2013). A Reproducible Method for the Quantification of Pioglitazone and Metabolites in Human Plasma Using the ACQUITY UPLC H-Class. Waters Corporation. [Link]

-

Uchiyama, N., et al. (2010). Chemical structure of [14C]pioglitazone. ResearchGate. [Link]

-

Glazer, N. B., & Cheatham, W. W. (2000). Pioglitazone does not induce cytochrome P450 isoform CYP3A4. The BMJ. [Link]

-

Various Authors. (2017). Chemical structure of Pioglitazone hydrochloride. ResearchGate. [Link]

-

Yamazaki, H., et al. (2000). In vitro inhibitory effects of troglitazone and its metabolites on drug oxidation activities of human cytochrome P450 enzymes: comparison with pioglitazone and rosiglitazone. Xenobiotica. [Link]

-

Lee, H., et al. (2020). Pioglitazone‐induced alterations of purine metabolism in healthy male subjects. Clinical and Translational Science. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Pioglitazone?. Patsnap Synapse. [Link]

Sources

- 1. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Pioglitazone? [synapse.patsnap.com]

- 3. Pharmacokinetics and clinical efficacy of pioglitazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Experimental and Clinical Endocrinology & Diabetes / Abstract [thieme-connect.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 8. researchgate.net [researchgate.net]

- 9. ClinPGx [clinpgx.org]

- 10. The role of human CYP2C8 and CYP2C9 variants in pioglitazone metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. waters.com [waters.com]

The Cytochrome P450-Mediated Metabolism of Pioglitazone: A Technical Guide to the Roles of CYP2C8 and CYP3A4

Abstract

Pioglitazone, a member of the thiazolidinedione class of drugs, is a cornerstone in the management of type 2 diabetes mellitus due to its potent insulin-sensitizing effects. The clinical efficacy and safety of pioglitazone are intrinsically linked to its metabolic fate, a process predominantly governed by the cytochrome P450 (CYP) superfamily of enzymes. This technical guide provides an in-depth exploration of the metabolic pathways of pioglitazone, with a specific focus on the pivotal roles of CYP2C8 and CYP3A4. We will delve into the mechanistic details of metabolite formation, present robust in vitro experimental protocols for studying these biotransformations, and discuss the clinical implications of this metabolic profile, particularly in the context of drug-drug interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of pioglitazone metabolism.

Introduction: Pioglitazone and its Clinical Significance

Pioglitazone is an oral antihyperglycemic agent that improves glycemic control by enhancing insulin sensitivity in target tissues such as adipose tissue, skeletal muscle, and the liver.[1] Its mechanism of action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism. The therapeutic efficacy of pioglitazone is well-established; however, its pharmacokinetic profile, largely dictated by hepatic metabolism, exhibits significant inter-individual variability. Understanding the enzymatic pathways responsible for its clearance is therefore critical for optimizing its therapeutic use and mitigating potential adverse effects.

Pioglitazone is extensively metabolized in the liver, leading to the formation of several metabolites.[1] Among these, the active metabolites M-III (keto-derivative) and M-IV (hydroxy-derivative) contribute significantly to the overall glucose-lowering effect of the drug. The formation of these active metabolites is a key area of interest in understanding the complete pharmacological profile of pioglitazone.

The Metabolic Landscape of Pioglitazone

The biotransformation of pioglitazone is a multi-step process involving primarily oxidation and hydroxylation reactions. This metabolic cascade is orchestrated by the cytochrome P450 system, with specific isoforms playing distinct roles. The major metabolic pathway involves the hydroxylation of the penultimate carbon of the ethyl side chain, leading to the formation of the active metabolite M-IV. Subsequent oxidation of M-IV results in the formation of another active metabolite, M-III.

The Dominant Role of CYP2C8

A substantial body of in vitro evidence has unequivocally established CYP2C8 as the principal enzyme responsible for the metabolism of pioglitazone.[2][3] Studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes have consistently demonstrated that CYP2C8 is the primary catalyst for the formation of the M-IV metabolite.[2][4] This pronounced role of CYP2C8 makes the pharmacokinetics of pioglitazone particularly susceptible to interactions with drugs that inhibit or induce this enzyme.

The Contributing Role of CYP3A4

While CYP2C8 takes center stage, CYP3A4 also contributes to the metabolism of pioglitazone, albeit to a lesser extent.[2][3] In vitro studies have shown that CYP3A4 can also catalyze the formation of M-IV, and its contribution may become more significant at higher, supra-therapeutic concentrations of pioglitazone. However, under clinically relevant concentrations, the role of CYP3A4 is considered minor compared to that of CYP2C8. It is important to note that while some studies suggest a role for other CYP isoforms like CYP1A2 and CYP2D6 in M-IV formation, CYP2C8 remains the major contributor.[4]

The metabolic conversion of pioglitazone to its primary active metabolites is depicted in the following pathway:

Figure 2: Experimental workflow for in vitro pioglitazone metabolism assay using human liver microsomes.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Pioglitazone Stock Solution: Prepare a 10 mM stock solution of pioglitazone in a suitable organic solvent (e.g., DMSO or methanol).

-

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

NADPH-Regenerating System: Prepare a solution containing an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride in phosphate buffer).

-

Human Liver Microsomes (HLMs): Obtain pooled HLMs from a reputable commercial source. The final protein concentration in the incubation mixture should be optimized, typically in the range of 0.2-1.0 mg/mL.

-

-

Incubation Procedure:

-

On ice, prepare incubation tubes containing the phosphate buffer, HLM suspension, and pioglitazone (at various concentrations, e.g., 1-100 µM). The final volume of the organic solvent from the pioglitazone stock should be less than 1% of the total incubation volume.

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

-

Incubate for a specified period (e.g., 0, 5, 15, 30, and 60 minutes) at 37°C.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the sample).

-

-

Sample Processing and Analysis:

-

Vortex the terminated reaction mixtures and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the samples for the disappearance of pioglitazone and the formation of its metabolites (M-III and M-IV) using a validated LC-MS/MS method.

-

Recombinant CYP Enzyme Assays for Pioglitazone Metabolism

This protocol allows for the investigation of the specific contribution of individual CYP isoforms (CYP2C8 and CYP3A4) to the metabolism of pioglitazone.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Recombinant CYP Enzymes: Obtain recombinant human CYP2C8 and CYP3A4 enzymes (co-expressed with cytochrome P450 reductase and cytochrome b5) from a commercial source.

-

Pioglitazone and Buffer: Prepare as described in the HLM protocol.

-

NADPH: Prepare a 10 mM stock solution of NADPH in phosphate buffer.

-

-

Incubation Procedure:

-

Prepare incubation mixtures containing the phosphate buffer, the specific recombinant CYP enzyme (e.g., 10-50 pmol/mL), and pioglitazone (at various concentrations).

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding NADPH to a final concentration of 1 mM.

-

Incubate and terminate the reaction as described in the HLM protocol.

-

-

Sample Processing and Analysis:

-

Process and analyze the samples using a validated LC-MS/MS method to quantify the formation of M-IV.

-

LC-MS/MS Analysis of Pioglitazone and its Metabolites

A sensitive and specific LC-MS/MS method is essential for the accurate quantification of pioglitazone and its metabolites.

Illustrative LC-MS/MS Parameters:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Pioglitazone: m/z 357.1 → 134.1

-

M-IV (Hydroxy-pioglitazone): m/z 373.1 → 150.1

-

M-III (Keto-pioglitazone): m/z 371.1 → 148.1

-

-

Clinical Implications and Drug-Drug Interactions

The dominant role of CYP2C8 in pioglitazone metabolism has significant clinical implications. Co-administration of pioglitazone with strong inhibitors of CYP2C8 can lead to a substantial increase in pioglitazone plasma concentrations, potentially increasing the risk of dose-related adverse effects such as fluid retention, weight gain, and heart failure.

Examples of Clinically Relevant CYP2C8 Inhibitors:

-

Gemfibrozil: A lipid-lowering agent that is a potent inhibitor of CYP2C8. Concomitant use with pioglitazone is generally not recommended.

-

Clopidogrel: An antiplatelet agent that can inhibit CYP2C8.

-

Trimethoprim: An antibiotic that is a moderate inhibitor of CYP2C8.

Conversely, co-administration of pioglitazone with strong inducers of CYP2C8 (e.g., rifampin) can decrease its plasma concentrations, potentially reducing its therapeutic efficacy. Therefore, careful consideration of concomitant medications is crucial when prescribing pioglitazone.

Conclusion

The metabolism of pioglitazone is a well-characterized process with CYP2C8 playing the primary role and CYP3A4 contributing to a lesser extent. This in-depth understanding of its metabolic pathways is fundamental for drug development professionals and researchers. The experimental protocols provided in this guide offer a robust framework for investigating pioglitazone metabolism in vitro, enabling the assessment of potential drug-drug interactions and contributing to the safer and more effective use of this important antidiabetic agent. The intricate interplay between pioglitazone and the CYP450 system underscores the importance of a thorough understanding of drug metabolism in modern pharmacology and drug development.

References

-

Jaakkola, T., Laitila, J., Neuvonen, P. J., & Backman, J. T. (2006). Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors. Basic & clinical pharmacology & toxicology, 99(1), 44–51. [Link]

-

Jaakkola, T., Laitila, J., Neuvonen, P. J., & Backman, J. T. (2006). Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors. PubMed, 99(1), 44-51. [Link]

-

Sattar, N., & Gill, J. M. R. (2023). Pioglitazone. In StatPearls. StatPearls Publishing. [Link]

-

Muschler, E., Lal, J., Jetter, A., & Kirchheiner, J. (2009). The role of human CYP2C8 and CYP2C9 variants in pioglitazone metabolism in vitro. Basic & clinical pharmacology & toxicology, 105(5), 320–327. [Link]

-

Muschler, E., Lal, J., Jetter, A., & Kirchheiner, J. (2009). The role of human CYP2C8 and CYP2C9 variants in pioglitazone metabolism in vitro. PubMed, 105(5), 320-7. [Link]

Sources

- 1. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 3. Pioglitazone is metabolised by CYP2C8 and CYP3A4 in vitro: potential for interactions with CYP2C8 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of human CYP2C8 and CYP2C9 variants in pioglitazone metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Analysis of Pioglitazone Metabolites in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pioglitazone, a thiazolidinedione (TZD) class oral antidiabetic agent, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is not solely attributable to the parent compound; several of its metabolites exhibit significant pharmacological activity. A comprehensive understanding of its metabolic fate is therefore paramount for optimizing clinical outcomes and ensuring patient safety. This guide provides an in-depth technical exploration of the discovery and analysis of pioglitazone metabolites in human plasma. We will delve into the metabolic pathways, elucidate the rationale behind state-of-the-art analytical methodologies, and provide detailed, field-proven protocols for their identification and quantification.

Introduction: The Clinical Significance of Pioglitazone and its Metabolism

Pioglitazone exerts its therapeutic effect by acting as a selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that modulates the transcription of genes involved in glucose and lipid metabolism.[1] This action enhances insulin sensitivity in peripheral tissues like muscle and adipose tissue, and curtails hepatic gluconeogenesis.[2][3] While the parent drug is potent, its biotransformation in the liver yields several active metabolites that contribute significantly to its extended glucose-lowering effects.[1][3]

The primary metabolites of clinical interest found in human serum are M-II (a hydroxy derivative), M-III (a keto derivative), and M-IV (an active hydroxy derivative).[1][2] These metabolites, particularly M-III and M-IV, are pharmacologically active and prolong the therapeutic window of the drug.[2][3] Given that pioglitazone's half-life is approximately 3 to 7 hours, the longer half-life of its active metabolites (16 to 24 hours) is a critical factor in its once-daily dosing regimen.[1][4]

The discovery and quantification of these metabolites are therefore not merely academic exercises. They are crucial for:

-

Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: To accurately correlate dose with therapeutic effect and duration.

-

Drug-Drug Interaction (DDI) Studies: To understand how co-administered drugs might alter the metabolic profile and lead to adverse events.

-

Pharmacogenomics: To investigate how genetic variations in metabolic enzymes can lead to inter-individual differences in drug response.

-

Toxicology: To identify any potentially reactive or toxic metabolites.

The Metabolic Landscape of Pioglitazone

The biotransformation of pioglitazone is a complex process primarily occurring in the liver, mediated by the cytochrome P450 (CYP) enzyme system.[3]

Key Metabolic Pathways and Enzymes

-

Hydroxylation and Oxidation: Pioglitazone undergoes extensive metabolism through hydroxylation and oxidation reactions.[2]

-